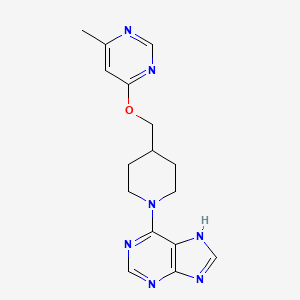
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic compound with a structure that combines a purine base with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis methods, involving the formation of the purine ring system followed by the attachment of the piperidine and pyrimidine moieties. Common synthetic routes include:
Formation of the Purine Ring: : Starting from commercially available starting materials such as guanine or hypoxanthine, the purine ring can be constructed using classic methods like the Fischer indole synthesis or other ring-closing reactions.
Attachment of Piperidine Ring: : The piperidine ring is introduced using a nucleophilic substitution reaction where a suitable halogenated purine derivative reacts with a piperidine derivative.
Pyrimidine Modification: : The pyrimidine ring is then modified by attaching a 6-methyl group through direct alkylation or other methods.
Industrial Production Methods
In industrial settings, this compound can be produced using automated synthesis techniques, allowing for large-scale production. Industrial processes emphasize cost-effectiveness and efficiency, often utilizing continuous flow chemistry to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
Reduction: : Reduction reactions can also be performed, often using reagents like sodium borohydride or lithium aluminum hydride, to produce reduced analogues of the original compound.
Substitution: : The compound readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the reactive sites on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, amines, alcohols under acidic or basic conditions
Major Products Formed
The major products from these reactions vary depending on the conditions, but generally include oxidized or reduced forms of the original compound, or substituted derivatives where specific atoms or groups have been replaced.
Scientific Research Applications
This compound has numerous applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
The biological activity of 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is primarily due to its interaction with specific molecular targets:
Molecular Targets: : This compound can interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : It may modulate signaling pathways, such as kinase signaling cascades, impacting cell function and behavior.
Comparison with Similar Compounds
This compound’s uniqueness lies in its combination of the purine and pyrimidine rings with a piperidine moiety, setting it apart from other purine or pyrimidine derivatives.
Similar Compounds
Adenine Derivatives: : Simple purine bases found in DNA and RNA.
Thymine and Cytosine Derivatives: : Pyrimidine bases in nucleic acids.
Piperidine Analogues: : Other compounds with a piperidine ring structure, used in medicinal chemistry.
Would you like to delve deeper into any of these sections?
Properties
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWRUXJGZOPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














